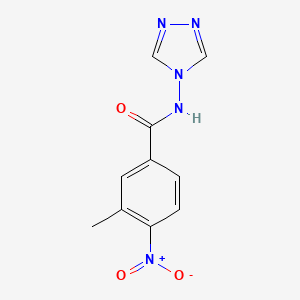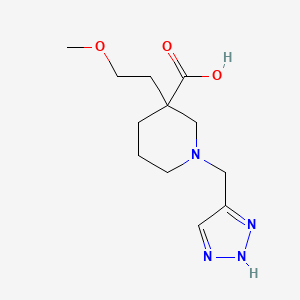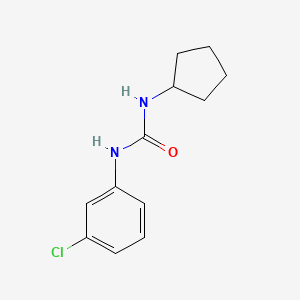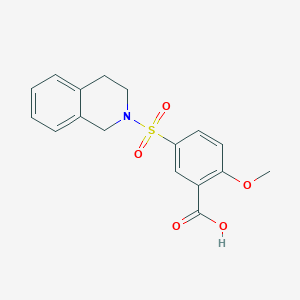![molecular formula C17H20N2O2S B5632002 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) signaling and its inhibition has been shown to be effective in treating B-cell malignancies. In
Mechanism of Action
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. BTK is a crucial enzyme in BCR signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways such as PI3K/AKT and NF-κB, resulting in reduced survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. In addition, this compound has been shown to inhibit B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. This compound has also been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is its potent anti-tumor activity in preclinical studies. In addition, this compound has shown minimal toxicity to normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is its irreversible binding to BTK, which may lead to prolonged inhibition of BTK and downstream signaling pathways.
Future Directions
There are several future directions for the development of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One potential direction is the evaluation of this compound in combination therapy with other anti-cancer agents. Another potential direction is the investigation of the efficacy of this compound in other B-cell malignancies such as Waldenström macroglobulinemia and mantle cell lymphoma. Furthermore, the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK may lead to the development of more effective and safe therapeutic agents for the treatment of B-cell malignancies.
In conclusion, this compound is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent anti-tumor activity and minimal toxicity to normal cells make it a potentially safe and effective therapeutic agent. Further research is needed to evaluate its efficacy in combination therapy and in other B-cell malignancies, as well as the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
Synthesis Methods
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the reaction of 4-(3-methoxyphenyl)-1,3-thiazol-2-amine with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound as a white solid.
Scientific Research Applications
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic use in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that this compound inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-14-9-5-8-13(10-14)15-11-22-17(18-15)19-16(20)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGBYNJINNXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631928.png)




![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)


![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)

![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)